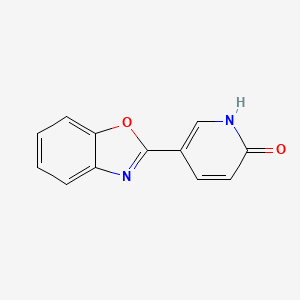

5-(1,3-Benzoxazol-2-yl)-2-pyridinol

Description

BenchChem offers high-quality 5-(1,3-Benzoxazol-2-yl)-2-pyridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Benzoxazol-2-yl)-2-pyridinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFJUDPHTWHSSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CNC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654635 |

Source

|

| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54627-93-9 |

Source

|

| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol

This guide provides a comprehensive overview of the synthetic strategies for preparing 5-(1,3-Benzoxazol-2-yl)-2-pyridinol, a heterocyclic compound of interest in medicinal chemistry and materials science. The core structure, featuring a benzoxazole moiety linked to a 2-pyridinol ring, presents unique synthetic challenges and opportunities. This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the rationale behind the experimental choices.

Introduction and Retrosynthetic Analysis

5-(1,3-Benzoxazol-2-yl)-2-pyridinol (Molecular Formula: C₁₂H₈N₂O₂, Molecular Weight: 212.20 g/mol ) is a bifunctional heterocyclic compound. The pyridinol moiety can exist in tautomeric equilibrium with its corresponding pyridone form, a feature that is crucial for its potential biological activity as a hydrogen bond donor and acceptor.[1][2] The benzoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[3][4]

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The most robust and widely employed strategy involves the formation of the benzoxazole ring as the final key step. This disconnection leads to two primary synthons: a functionalized pyridine ring and 2-aminophenol.

Caption: Retrosynthetic analysis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol.

This pathway is strategically sound because the starting materials, 6-hydroxynicotinic acid (also known as 2-hydroxy-5-pyridinecarboxylic acid) and 2-aminophenol, are readily available. The core of this synthesis lies in the condensation and subsequent cyclodehydration reaction between these two precursors.

Core Synthetic Methodology: Condensation and Cyclodehydration

The formation of the 2-substituted benzoxazole ring from a carboxylic acid and 2-aminophenol is a classic and efficient transformation in heterocyclic chemistry.[5] This reaction is typically promoted by acid catalysts and high temperatures to drive the dehydration process.

Mechanistic Pathway

The reaction proceeds through a two-stage mechanism:

-

Amide Formation: The amino group of 2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of 6-hydroxynicotinic acid. This initial step forms an intermediate N-(2-hydroxyphenyl)amide.

-

Intramolecular Cyclization and Dehydration: Under acidic conditions, the hydroxyl group on the phenyl ring attacks the amide carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate which then eliminates a molecule of water to yield the aromatic benzoxazole ring.

Polyphosphoric acid (PPA) is an exceptionally effective reagent for this one-pot synthesis as it serves as both the acidic catalyst and a powerful dehydrating agent, facilitating both stages of the reaction at elevated temperatures.

Caption: Proposed reaction mechanism for the synthesis of the target compound.

Detailed Experimental Protocol

This section provides a robust, field-proven protocol for the synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Role |

| 6-Hydroxynicotinic Acid | 5006-66-6 | 139.11 | Pyridine Precursor |

| 2-Aminophenol | 95-55-6 | 109.13 | Benzene Precursor |

| Polyphosphoric Acid (PPA) | 8017-16-1 | N/A | Catalyst & Dehydrating Agent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing Agent |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Solvent/Quenching |

| Ethanol (EtOH) | 64-17-5 | 46.07 | Recrystallization Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 6-hydroxynicotinic acid (5.0 g, 35.9 mmol) and 2-aminophenol (3.92 g, 35.9 mmol).

-

Addition of PPA: Carefully add polyphosphoric acid (approx. 50 g) to the flask. The PPA acts as the solvent, so enough should be added to ensure the mixture is stirrable.

-

Heating and Reaction: Begin stirring the mixture and slowly heat the reaction vessel in an oil bath to 200-210 °C. Maintain this temperature under a gentle stream of nitrogen for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

-

Work-up - Quenching and Precipitation: After the reaction is complete (as indicated by TLC), allow the flask to cool to approximately 80-100 °C. Caution: This step must be performed carefully in a well-ventilated fume hood. Slowly and cautiously pour the hot, viscous reaction mixture onto a large beaker containing crushed ice (approx. 500 g). This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Stir the resulting slurry until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7-8. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual salts.

-

Purification: Dry the crude solid in a vacuum oven. The primary purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a solid.

Rationale for Experimental Choices

-

Choice of PPA: PPA is superior to other acid catalysts like sulfuric acid or p-toluenesulfonic acid for this specific transformation because its high viscosity and dehydrating power at elevated temperatures efficiently drive the equilibrium towards the cyclized product.[5]

-

High Temperature: The reaction requires significant thermal energy (~200 °C) to overcome the activation energy for the intramolecular cyclization and subsequent dehydration, which is the rate-limiting step.

-

Neutralization Work-up: The acidic PPA must be neutralized to precipitate the final product, which is typically a solid that is insoluble in neutral aqueous media. Using a weak base like sodium bicarbonate prevents potential hydrolysis of the product.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Appearance: Off-white to light brown solid.

-

Melting Point: Literature values should be consulted for comparison.

-

Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons on both the pyridine and benzoxazole rings, as well as a broad singlet for the pyridinol -OH (or pyridone -NH) proton.

-

¹³C NMR: Aromatic carbons will appear in the range of 110-165 ppm, including the carbonyl carbon of the pyridone tautomer.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 212.20.

-

Conclusion

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol is most effectively achieved through the acid-catalyzed condensation of 6-hydroxynicotinic acid and 2-aminophenol. This method, particularly when using polyphosphoric acid, provides a direct and high-yielding route to this valuable heterocyclic scaffold. The protocol described herein is robust and scalable, providing a solid foundation for further research and development in areas leveraging the unique chemical and biological properties of pyridinol-substituted benzoxazoles.

References

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved January 27, 2026, from [Link]

-

Kaur, H., & Singh, J. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25405. Retrieved from [Link]

-

Martínez-Cisneros, C. J., et al. (2025). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. ResearchGate. Retrieved from [Link]

-

López-Tudanca, P. L., et al. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & Medicinal Chemistry, 11(13), 2709-2714. Retrieved from [Link]

-

Pouliot, M., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6390-6393. Retrieved from [Link]

-

Wang, H., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5821. Retrieved from [Link]

-

Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 107(7), 3130-3171. Retrieved from [Link]

-

Asian Journal of Chemistry. (2009). Synthesis of 2-Pyridin-3-yl-1,3-benzoxazole/1,3-benzimidazole under Microwave Irradiation and Their Antimicrobial Evaluation. 21(3), 1797-1800*. Retrieved from [Link]

-

Song, S., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 872511. Retrieved from [Link]

-

Expert Opinion on Drug Discovery. (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. 19(1), 67-85*. Retrieved from [Link]

-

Wang, H., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(15), 5821. Retrieved from [Link]

- Google Patents. (2013). Method for preparing 2-substituted benzoxazole compound. CN103102321A.

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 27, 2026, from [Link]

-

Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20221-20229. Retrieved from [Link]

-

Molecules. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. 24(1), 169*. Retrieved from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Benzoxazole Compounds

Executive Summary

Excited-State Intramolecular Proton Transfer (ESIPT) is a remarkable photophysical process that endows certain molecules with unique fluorescent properties, most notably an exceptionally large Stokes shift. Among the chromophores capable of ESIPT, 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives stand out for their robust chemical stability, synthetic accessibility, and high sensitivity to their local environment.[1] This combination of features makes them powerful tools in diverse scientific fields, from materials science to cellular biology. This guide provides a comprehensive exploration of the ESIPT phenomenon in benzoxazole compounds. We will dissect the fundamental four-level photochemical cycle, explore how molecular design and environmental factors modulate the process, and present detailed experimental protocols for its characterization. By grounding our discussion in field-proven insights and authoritative references, this document aims to equip researchers and drug development professionals with the knowledge to harness the full potential of ESIPT-exhibiting benzoxazoles in their work, be it for developing novel fluorescent probes, advanced photostabilizers, or innovative therapeutic agents.

Section 1: The Fundamental Principles of ESIPT in Benzoxazoles

The ESIPT Phenomenon: A Molecular Perspective

First reported by Weller, Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemically induced tautomerization reaction.[2][3] The essential structural requirement for a molecule to undergo ESIPT is the presence of a pre-existing intramolecular hydrogen bond between a proton-donating group (like a hydroxyl group) and a nearby proton-accepting group (such as a nitrogen atom in a heterocycle).[1][2] In the case of 2-(2'-hydroxyphenyl)benzoxazole (HBO), the prototypical ESIPT benzoxazole, this hydrogen bond exists between the phenolic hydroxyl group and the nitrogen atom of the oxazole ring.[1]

Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase significantly. This change in electronic distribution facilitates an ultrafast transfer of the proton along the hydrogen bond, converting the initial "enol" form into a transient "keto" tautomer in the excited state.[4] This entire process occurs on the femtosecond timescale.[2][3] The subsequent radiative decay (fluorescence) from this keto tautomer back to its ground state, followed by a rapid reverse proton transfer to regenerate the original enol form, completes the cycle.

The Four-Level Photochemical Cycle

The ESIPT process is elegantly described by a four-level photochemical cycle involving two distinct chemical species (enol and keto tautomers) in their ground (S₀) and first excited (S₁) singlet states.

-

Absorption (E → E):* The ground-state enol tautomer (E) absorbs a photon, promoting it to its first excited singlet state (E*).

-

ESIPT (E → K):** In the excited state, the intramolecular proton transfer occurs, converting the excited enol (E) into the excited keto tautomer (K). This is an extremely rapid, often barrierless, process.[2]

-

Fluorescence (K → K):* The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon. This fluorescence is characteristically red-shifted compared to the absorption.

-

Reverse Proton Transfer (K → E): The ground-state keto form (K) is typically unstable and rapidly undergoes a reverse proton transfer to regenerate the thermodynamically more stable ground-state enol (E), completing the cycle.

Caption: The four-level photochemical cycle of ESIPT in benzoxazoles.

The Spectroscopic Hallmark: A Large Stokes Shift

The most defining characteristic of ESIPT-exhibiting molecules is an unusually large Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra.[2][5] Because absorption occurs from the enol form and emission occurs from the energetically lower keto tautomer, the emitted light has significantly lower energy (longer wavelength) than the absorbed light. Stokes shifts for benzoxazole derivatives can be on the order of 10,000 cm⁻¹, a feature that is highly advantageous in fluorescence applications as it minimizes spectral overlap and reduces inner-filter effects and self-absorption.[4]

Section 2: Core Factors Modulating ESIPT in Benzoxazole Systems

The beauty of the benzoxazole scaffold lies in its tunability. Both the intrinsic molecular structure and the external environment can be manipulated to fine-tune the ESIPT process and the resulting photophysical properties.

Causality of Molecular Design: The Impact of Substituents

Strategic placement of electron-donating groups (EDG) or electron-withdrawing groups (EWG) on the benzoxazole framework allows for precise control over its optical properties.[6] This is a direct consequence of how these groups alter the electron density distribution within the molecule, thereby affecting the energy levels of the ground and excited states of both the enol and keto forms.[7]

-

Electron-Donating Groups (e.g., -NH₂, -OCH₃): Generally, adding an EDG to the hydroxyphenyl ring increases the acidity of the phenolic proton in the excited state, often facilitating the ESIPT process. These groups tend to cause a bathochromic (red) shift in the emission spectrum.[6][8]

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN): Conversely, EWGs can increase the basicity of the oxazole nitrogen. The effect on spectra can be complex, but they are often used to modulate the charge transfer characteristics of the molecule.[6]

-

Extending π-Conjugation: Expanding the conjugated system, for instance by adding phenyl or other aromatic rings, typically leads to a red-shift in both absorption and emission spectra, allowing for the development of probes that operate in the longer-wavelength visible or even near-infrared regions.[1]

Table 1: Influence of Substituents on Photophysical Properties of Benzoxazole Derivatives

| Derivative | Substituent | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Key Insight | Reference |

|---|---|---|---|---|---|

| PVHBO | None (Vinyl-phenylene base) | ~380 nm | ~480 nm (Enol), ~550 nm (Keto) | Baseline for comparison. | [6] |

| PVHBO-NH₂ | Electron-Donating (-NH₂) | Red-shifted vs. PVHBO | Significantly red-shifted keto emission. | EDGs enhance charge transfer and red-shift emission. | [6] |

| PVHBO-NO₂ | Electron-Withdrawing (-NO₂) | Red-shifted vs. PVHBO | Red-shifted keto emission, increased intensity. | EWGs can enhance fluorescence intensity. | [6] |

| HBO-NBu₂ | Electron-Donating (-NBu₂) | Significantly red-shifted (~450 nm) | Emission at ~520 nm | ESIPT is completely suppressed in favor of an intramolecular charge transfer (ICT) state. |[9] |

Environmental Sensitivity: The Microenvironment as a Regulator

ESIPT in benzoxazoles is highly sensitive to the surrounding environment, a property that makes them excellent reporters of local conditions.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can drastically alter the photodynamic pathways. In polar protic solvents like water, intermolecular hydrogen bonding can compete with the intramolecular H-bond, potentially inhibiting ESIPT.[2][10] For HBO, polar solvents have been shown to dramatically decrease the fluorescence lifetime of the keto* form.[3] In some systems, polar solvents can disfavor ESIPT to the point that emission is dominated by intramolecular charge transfer (ICT).[11]

-

pH: The pH of the medium can lead to the deprotonation of the phenolic group, forming an anionic species that does not undergo ESIPT and has distinct photophysical properties. This enables the use of benzoxazoles as pH-sensitive fluorescent probes.[12]

Section 3: Experimental Masterclass: Characterizing the ESIPT Process

A multi-faceted experimental approach is required to fully elucidate the ESIPT mechanism. The logical workflow begins with synthesis and progresses from steady-state characterization to ultrafast dynamic measurements.

Caption: Experimental workflow for the comprehensive study of ESIPT in benzoxazoles.

Synthesis of Benzoxazole Derivatives

A common and effective method for synthesizing 2-(2'-hydroxyphenyl)benzoxazole derivatives involves the condensation of a 2-aminophenol with a corresponding salicylic acid derivative.

Protocol: General Synthesis of a Benzoxazole Derivative [2]

-

Reactant Setup: In a round-bottom flask, dissolve 1 equivalent of 2-aminophenol and 1 equivalent of the desired 2-hydroxy-substituted aldehyde or carboxylic acid in a suitable solvent (e.g., ethanol).

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the solution to cool to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold solvent, and dry. If necessary, further purify the product by recrystallization or column chromatography.

-

Verification: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Steady-State Spectroscopic Analysis

This is the first step in photophysical characterization and provides foundational data.

Protocol: UV-Vis Absorption and Fluorescence Spectroscopy [4]

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of the benzoxazole compound in the solvent of interest (e.g., PBS for biological studies, or a range of solvents to test environmental effects).

-

Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer. Identify the wavelength of maximum absorbance (λ_abs).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λ_abs. Record the emission spectrum.

-

Expert Insight & Self-Validation: A successful ESIPT compound will exhibit a large Stokes shift (λ_em >> λ_abs).[5] The absence of a significant Stokes shift may indicate that ESIPT is not occurring or is being outcompeted by other processes. The absorption spectrum should be similar to parent compounds that do not undergo ESIPT.[3]

Unveiling Ultrafast Dynamics: Time-Resolved Spectroscopy

To directly observe the proton transfer, ultrafast techniques are essential. Femtosecond Transient Absorption (fs-TA) is a powerful tool for this purpose.[2][13]

Protocol: Femtosecond Transient Absorption (fs-TA) Spectroscopy [1]

-

System Setup: Use a standard pump-probe fs-TA setup. The "pump" pulse excites the sample, and a time-delayed "probe" pulse measures the change in absorption.

-

Sample: Use a slightly more concentrated solution (e.g., 0.1-0.5 mM) in a cuvette with a short path length (e.g., 1-2 mm) to ensure sufficient signal without excessive absorption.

-

Data Acquisition: Excite the sample with a pump pulse at its λ_abs. Record the differential absorbance (ΔA) of the probe pulse across a wide spectral range (e.g., 350-700 nm) at various time delays from sub-picoseconds to nanoseconds.

-

Data Interpretation & Self-Validation:

-

t ≈ 0 fs: An initial signal corresponding to the excited enol (E*) will appear. This includes S₁→Sₙ absorption and ground-state bleach.[1]

-

~100 fs - 1 ps: Witness the decay of the E* signal and the concomitant rise of new spectral features. A broad stimulated emission (SE) band is a key indicator of the newly formed keto (K*) tautomer.[1] The rise time of this SE band corresponds to the ESIPT rate (k_ESIPT). For HBO, this is incredibly fast, often within 80-150 fs.[2][3]

-

>1 ps: Observe the decay of the K* signals (both its absorption and stimulated emission). The lifetime of this decay provides the excited-state lifetime of the keto tautomer.

-

Section 4: Applications in Drug Discovery and Materials Science

The unique properties of ESIPT benzoxazoles make them highly valuable in applied research.

Benzoxazoles as Fluorescent Probes for Biological Systems

The sensitivity of benzoxazole fluorescence to the local environment allows them to act as reporters for molecular interactions and cellular structures.[14] A primary application in drug development is studying interactions with serum albumins, the main carriers of drugs in the blood.[4]

Case Study: Probing Bovine Serum Albumin (BSA) Binding Benzoxazole probes can bind to hydrophobic pockets within proteins like BSA.[4][15] This binding event often alters the photophysical properties of the probe. For instance, the fluorescence of BSA itself (primarily from tryptophan residues) can be quenched by the benzoxazole probe through a static quenching mechanism, indicating the formation of a ground-state complex.[5][15]

Table 2: Binding Parameters of Lipophilic Benzoxazoles with BSA

| Compound | Quenching Constant (Kq) (L·mol⁻¹·s⁻¹) | Binding Sites (n) | Binding Constant (Kb) (L·mol⁻¹) | Key Finding | Reference |

|---|---|---|---|---|---|

| Benzoxazole 12 | ~1.0 x 10¹² | ~1.0 | 2.0 x 10⁴ | High Kq indicates a static quenching mechanism. | [4] |

| Benzoxazole 13 | ~1.3 x 10¹² | ~1.3 | 7.9 x 10⁴ | The presence of one binding site is typical for this interaction. | [4] |

| Benzoxazole 14 | ~1.0 x 10¹² | ~0.9 | 2.1 x 10⁴ | Demonstrates strong, spontaneous interaction with BSA. |[4] |

This ability to quantify protein binding is crucial for pharmacokinetic studies in drug development. Furthermore, their large Stokes shift and environmental sensitivity have been leveraged for live-cell imaging, allowing for the visualization of cellular components.[8]

Benzoxazoles in Photoprotection and Advanced Materials

The ESIPT cycle provides an efficient, non-radiative pathway for dissipating absorbed UV energy as heat, preventing the molecule from undergoing photodegradation. This intrinsic photostability is the reason why many commercial UV filters and photostabilizers for polymers are based on the HBO scaffold.[1]

More recently, by chemically modifying the benzoxazole structure to suppress the ESIPT pathway, researchers have unlocked new applications. For example, creating a planar, push-pull structure can favor an intramolecular charge transfer (ICT) state over ESIPT.[9] These ICT-dominant molecules can exhibit high fluorescence quantum yields and large two-photon absorption cross-sections, making them excellent photoinitiators for high-resolution 3D printing (multiphoton polymerization).[9]

Section 5: Conclusion and Future Outlook

The 2-(2'-hydroxyphenyl)benzoxazole family of compounds represents a versatile and powerful platform in photochemistry. Their signature ESIPT process, characterized by an ultrafast proton transfer and a large Stokes shift, is not just a scientific curiosity but a functional mechanism that can be precisely tuned and exploited. From elucidating fundamental biological interactions through fluorescent probing to protecting materials from UV degradation and enabling next-generation manufacturing, the applications are vast and continue to expand. Future research will likely focus on designing novel benzoxazole derivatives with further red-shifted emission for deeper tissue imaging, creating multi-functional probes that can report on several environmental parameters simultaneously, and integrating these robust chromophores into "smart" materials that respond to external stimuli. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field.

References

-

Du, L., Phillips, D. L., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Physical Chemistry Au. Available at: [Link]

- Weller, A. (1955). Über die Fluorescenz der Salizylsäure und verwandter Verbindungen.

-

Nogara, P. A., Rocha, J. B. T. d., et al. (2021). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. Molecules. Available at: [Link]

-

Lu, C., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. The Journal of Physical Chemistry B. Available at: [Link]

-

Wang, L., Sun, C., et al. (2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

(2024). Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. ACS Omega. Available at: [Link]

-

LeGourriérec, D., Kharlanov, V., Brown, R. G., & Rettig, W. (n.d.). Excited-state intramolecular proton transfer (ESIPT) in 2-(2′-hydroxyphenyl)-oxazole and -thiazole. ResearchGate. Available at: [Link]

-

(2021). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. Semantic Scholar. Available at: [Link]

-

(n.d.). Representation of the ESIPT process in 2-(2'-Hydroxyphenyl)benzoxazole (HBO) derivatives. GSIPT=ground-state intramolecular proton transfer. ResearchGate. Available at: [Link]

-

Nogara, P. A., Rocha, J. B. T. d., et al. (2021). Interaction Study between ESIPT Fluorescent Lipophile-Based Benzazoles and BSA. MDPI. Available at: [Link]

-

(2024). Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study. ResearchGate. Available at: [Link]

-

(n.d.). The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization. Journal of Materials Chemistry C. Available at: [Link]

-

(2009). Substituent and solvent effects on excited state intramolecular proton transfer in novel 2-(2′-hydroxyphenyl)benzothiazole derivatives. Semantic Scholar. Available at: [Link]

-

(n.d.). Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)benzoxazole derivatives. Semantic Scholar. Available at: [Link]

-

(2018). Synthesis and Photo-Physical Characteristics of ESIPT Inspired 2-Substituted Benzimidazole, Benzoxazole and Benzothiazole Fluorescent Derivatives. ResearchGate. Available at: [Link]

-

Du, L., Phillips, D. L., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PubMed. Available at: [Link]

-

(n.d.). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. ResearchGate. Available at: [Link]

-

(2023). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The ESIPT-suppressed 2-(2′-hydroxyphenyl)benzoxazole derivative as a new photoinitiator for multiphoton polymerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

A Comprehensive Technical Guide to Benzoxazole-Based Fluorophores: From Serendipitous Discovery to High-Performance Probes

Abstract: The benzoxazole scaffold, a deceptively simple fusion of benzene and oxazole rings, represents a cornerstone in the development of modern fluorescent probes. Its rigid, planar structure and electron-rich nature provide a robust platform for creating molecules with diverse and tunable photophysical properties. This guide offers an in-depth exploration of the discovery, history, and core principles of benzoxazole-based fluorophores. We will traverse the timeline from early synthetic chemistry to the elucidation of key structure-property relationships that govern their fluorescence. Furthermore, this document provides detailed synthetic methodologies, explains the causal drivers behind experimental design, and showcases their expansive applications in bioimaging, chemical sensing, and materials science. This guide is intended for researchers and professionals who seek to understand, design, and effectively utilize this versatile class of fluorophores.

The Genesis of a Fluorophore: A Historical Perspective

The story of benzoxazole is not one of a singular, targeted discovery of fluorescence, but rather a gradual evolution rooted in classical organic synthesis. The benzoxazole heterocycle, with the chemical formula C₇H₅NO, is an aromatic organic molecule whose inherent stability and potential for functionalization made it an early subject of investigation in the 19th century.[1]

The foundational synthesis is widely attributed to Arthur Ladenburg in 1876, who first prepared 2-methylbenzoxazole. However, the most classical and enduring method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative, typically under dehydrating conditions. This reaction, often facilitated by agents like polyphosphoric acid (PPA), forms the stable, fused aromatic ring system.[1]

While the synthesis of the core was established early, the recognition and systematic development of its fluorescent properties came much later. Initially, these compounds were explored for their biological activities.[1][2] It was the drive for new dyes, optical brighteners, and scintillators in the mid-20th century that catalyzed the exploration of their photophysical characteristics.[3] Researchers began to observe that attaching conjugated aryl groups at the 2-position of the benzoxazole ring led to compounds that absorbed UV light and emitted visible, often blue, light. This discovery was pivotal, transforming the benzoxazole scaffold from a mere heterocyclic curiosity into a foundational building block for functional fluorescent materials.

Unraveling the Photophysics: Core Principles and Structure-Property Relationships

The utility of a fluorophore is defined by its photophysical properties: its ability to absorb and emit light, the efficiency of this emission, and its stability. For benzoxazoles, these properties are intimately linked to their molecular structure.

The Core Scaffold: The fluorescence of benzoxazole derivatives originates from π-π* electronic transitions within the extended conjugated system.[4] The rigid, planar benzoxazole ring minimizes non-radiative decay pathways (e.g., vibrational relaxation), which would otherwise quench fluorescence, thus promoting the emissive pathway.

The Power of the 2-Position: The most critical site for tuning the photophysical properties is the 2-position. Attaching an aromatic or heteroaromatic substituent at this position extends the π-conjugation of the system.

-

Expertise Insight: The choice of this substituent is a primary determinant of the absorption and emission wavelengths. Extending the conjugation—for example, by moving from a phenyl to a naphthyl group—lowers the energy gap between the ground state (S₀) and the first excited state (S₁). This results in a bathochromic shift, pushing both the absorption and emission to longer, lower-energy wavelengths (a "red-shift").

Donor-Acceptor Systems and Intramolecular Charge Transfer (ICT): A powerful strategy for creating highly sensitive and bright fluorophores is to establish an intramolecular charge transfer (ICT) character. This is achieved by creating a "push-pull" system:

-

An electron-donating group (EDG) , such as an amine (-NR₂) or methoxy (-OCH₃) group, is placed on the 2-aryl substituent (the "push").

-

The benzoxazole core itself acts as a moderate electron-accepting group (EAG) (the "pull").

Upon photoexcitation, electron density shifts from the donor to the acceptor part of the molecule. This excited state is more polar than the ground state, leading to several key outcomes:

-

Large Stokes Shift: The energy difference between the absorption and emission maxima (the Stokes shift) is significantly increased.[4] This is highly desirable in practical applications as it minimizes self-absorption and improves signal-to-noise ratios.

-

Solvatochromism: The emission wavelength becomes highly sensitive to the polarity of the surrounding environment. In polar solvents, the polar excited state is stabilized, lowering its energy and causing a red-shift in the emission. This property is the foundation for developing benzoxazole-based sensors for viscosity and solvent polarity.[5]

The logical relationship between structural modifications and photophysical outcomes is summarized in the diagram below.

Caption: Logic diagram illustrating how structural modifications to the benzoxazole scaffold influence its photophysical properties.

The Chemist's Toolkit: Synthetic Strategies and Methodologies

The accessibility and versatility of benzoxazole synthesis are key reasons for its widespread use.[6] Numerous methods exist, but the condensation of o-aminophenols with carboxylic acids remains a robust and widely practiced approach.[7][8]

Core Synthesis: The Phillips Condensation

The reaction of an o-aminophenol with a carboxylic acid in a high-boiling solvent that also acts as a dehydrating agent is a classic and effective method. Polyphosphoric acid (PPA) is a common choice for this role.

Expertise Insight (Why PPA?): Polyphosphoric acid is not merely a solvent. At elevated temperatures (typically 150-220°C), it serves two critical functions. First, it acts as a Brønsted acid catalyst, protonating the carboxylic acid to make it a more potent electrophile. Second, it is an exceptional dehydrating agent, sequestering the two molecules of water produced during the initial amide formation and the subsequent cyclization, thereby driving the equilibrium towards the formation of the benzoxazole product.[1] This prevents reversible reactions and ensures high yields of the desired heterocycle.

The general workflow for this synthesis is depicted below.

Caption: A typical experimental workflow for the synthesis of a 2-arylbenzoxazole via Phillips condensation.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)benzo[d]oxazole

This protocol provides a self-validating system for synthesizing a representative benzoxazole fluorophore. The validation is inherent in the purification and characterization steps, which confirm the identity and purity of the final product.

Materials:

-

2-Aminophenol (1.0 eq)

-

4-Methoxybenzoic acid (1.05 eq)

-

Polyphosphoric acid (PPA)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Ethanol

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

-

Beaker, Buchner funnel, filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-aminophenol (e.g., 1.09 g, 10 mmol) and 4-methoxybenzoic acid (e.g., 1.60 g, 10.5 mmol).

-

Acid Addition: Carefully add polyphosphoric acid (approx. 20 mL) to the flask. The mixture will become a thick, stirrable slurry.

-

Heating and Cyclization: Attach a condenser and heat the mixture to 180-200°C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 4-6 hours. The color of the mixture will typically darken.

-

Reaction Quenching: Allow the reaction to cool to approximately 80-100°C. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice/water with vigorous stirring. A solid precipitate will form.

-

Causality Note: This step is crucial. The rapid cooling and dilution hydrolyze the PPA and precipitate the water-insoluble organic product, separating it from the acid.

-

-

Neutralization: Slowly add saturated NaHCO₃ solution to the beaker until the effervescence ceases and the pH is neutral or slightly basic (pH ~7-8). This neutralizes any remaining acid.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water until the filtrate is neutral.

-

Purification: The primary method for purification is recrystallization. Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Validation/Characterization: Dry the purified product under vacuum. Confirm its identity and purity using:

-

¹H and ¹³C NMR Spectroscopy: To verify the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

-

UV-Vis and Fluorescence Spectroscopy: To determine the absorption (λ_abs) and emission (λ_em) maxima and the quantum yield (Φ_F).

-

From Benchtop to Application: The Versatility of Benzoxazole Probes

The true value of benzoxazole fluorophores lies in their broad applicability across scientific disciplines. Their tunable properties and synthetic accessibility allow for the creation of purpose-built molecular tools.[1]

| Application Area | Principle of Operation | Example Benzoxazole Type | Key Photophysical Property |

| Bioimaging | Intercalation into or binding to specific biomolecules, leading to fluorescence enhancement. | Cationic 2-arylbenzoxazoles | High affinity for DNA/RNA; significant increase in quantum yield upon binding.[6] |

| Ion Sensing | Coordination of a metal ion (e.g., Zn²⁺, Cd²⁺) to a chelating group attached to the fluorophore, modulating the ICT process. | Benzoxazole with aza-crown ether or amine chain | Chelation-Enhanced Fluorescence (CHEF); fluorescence is "turned on" upon ion binding.[9] |

| Viscosity Sensing | The fluorophore has a rotatable bond. In low viscosity media, rotation leads to non-radiative decay (low fluorescence). In high viscosity, rotation is hindered, enhancing fluorescence. | 2-Arylbenzoxazoles with single-bond linkage to the core | Fluorescence intensity is directly proportional to the viscosity of the medium.[5] |

| Organic Electronics | High solid-state emission efficiency and charge-transport properties. | Planar, extended π-conjugated benzoxazole systems | High quantum yield in the solid state; suitable for Organic Light-Emitting Diodes (OLEDs).[4][6] |

Case Study: Benzoxazole-Based DNA Probes

A significant application of benzoxazole fluorophores is in the detection and imaging of nucleic acids.[6] Many common DNA stains have mutagenic concerns. Benzoxazole derivatives offer a potentially safer and highly sensitive alternative.[6]

Mechanism of Action: Cationic benzoxazole derivatives, such as those related to oxazole yellow (YO), are designed to interact with the negatively charged phosphate backbone of DNA.[6] Upon binding, typically through intercalation between base pairs, the molecule's structure becomes more rigid and shielded from the quenching effects of polar water molecules. This restricted environment dramatically reduces non-radiative decay pathways, leading to a substantial increase in fluorescence quantum yield. The probe is essentially dark in solution but lights up brightly when bound to its target.[6] This "light-up" response is ideal for high-contrast imaging in cell biology and diagnostics.

Future Horizons: Challenges and Opportunities

The field of benzoxazole fluorophores continues to evolve. Current research focuses on overcoming existing limitations and expanding their capabilities:

-

Two-Photon Absorption (2PA): Designing benzoxazoles with large 2PA cross-sections for deep-tissue imaging with near-infrared light, which offers greater penetration and reduced phototoxicity.

-

Photostability: Improving the resistance of the fluorophores to photobleaching, allowing for longer-term imaging experiments.

-

Targeted Probes: Conjugating benzoxazole fluorophores to specific ligands (e.g., antibodies, peptides) to create probes that can image specific proteins or cellular processes with high fidelity.[10]

-

Theranostics: Combining the imaging capabilities of benzoxazoles with therapeutic functions, such as photodynamic therapy, to create agents that can simultaneously diagnose and treat diseases like cancer.[10]

The journey of the benzoxazole fluorophore—from a simple heterocycle to a sophisticated molecular tool—is a testament to the power of fundamental chemical research. Its continued development promises to deliver even more powerful probes for illuminating the complexities of chemistry, biology, and materials science.

References

- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]

-

Kumar, Dr. A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. organic-chemistry.org. Available at: [Link]

-

Rodembusch, F. S., et al. (2014). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. New Journal of Chemistry. Available at: [Link]

- CN104327008A - Synthesis method of benzoxazole compound. (2015). Google Patents.

-

The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. (2025). ResearchGate. Available at: [Link]

-

Khan, I., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available at: [Link]

-

de Kock, Z. (2015). Studies in the Synthesis of Benzoxazole Compounds. CORE. Available at: [Link]

-

Antognazza, M. R., et al. (2020). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2015). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances. Available at: [Link]

-

Xu, G., et al. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. Luminescence. Available at: [Link]

-

Bartolozzi, D., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. Molecules. Available at: [Link]

-

Lee, M. H., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega. Available at: [Link]

-

A Dual-responsive Benzothiazole Based Fluorescent Probes for Viscosity Detection in Beverages, in Situ Imaging of Molecular Viscosity and Latent Fingerprints. (2026). ResearchGate. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. biori.periodikos.com.br [biori.periodikos.com.br]

- 7. Benzoxazole synthesis [organic-chemistry.org]

- 8. CN104327008A - Synthesis method of benzoxazole compound - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

The Benzoxazole Scaffold: A Versatile Platform for Chemosensor Development

Introduction: The Rise of Benzoxazole Derivatives in Chemical Sensing

In the dynamic field of chemical and biological sensing, the demand for highly sensitive, selective, and real-time detection of various analytes is ever-increasing. Among the plethora of organic fluorophores utilized for this purpose, benzoxazole derivatives have emerged as a particularly promising class of compounds. Their rigid, planar structure and inherent fluorescent properties make them an ideal foundation for the rational design of chemosensors. These sensors operate on the principle of converting a specific chemical recognition event into a measurable optical signal, most commonly a change in fluorescence intensity or color.

Benzoxazole-containing ligands and their derivatives have found extensive applications in medicinal chemistry, catalysis, and, most notably, in fluorescence chemosensing.[1] Their utility as chemosensors stems from their favorable photophysical properties, which include a broad spectral range, intense absorption and emission, and a significant enhancement of fluorescence upon binding to target analytes.[2] Furthermore, the synthesis of benzoxazole derivatives is often straightforward, allowing for facile structural modifications to tune their selectivity and sensitivity for a wide array of targets, including metal ions, anions, and biologically relevant molecules.[2] This guide will provide an in-depth exploration of the application of benzoxazole derivatives as chemosensors, detailing the underlying sensing mechanisms and providing comprehensive protocols for their synthesis, characterization, and use.

Core Sensing Mechanisms: A Look Under the Hood

The efficacy of benzoxazole-based chemosensors is rooted in several key photophysical mechanisms that govern their response to specific analytes. Understanding these mechanisms is crucial for the rational design of new sensors and for the interpretation of experimental data.

Photoinduced Electron Transfer (PET)

Photoinduced Electron Transfer (PET) is a common mechanism in "turn-on" fluorescent sensors. In the absence of the target analyte, the fluorescence of the benzoxazole fluorophore is quenched by a nearby electron-donating group (the receptor). Upon binding of the analyte to the receptor, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a significant increase in fluorescence intensity. A new cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore and an aliphatic tetra-amine chain operates as a PET-mediated chemosensor.[1] It is emissive at 390 nm in an acidic environment but non-emissive at a basic pH.[1]

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can be modulated by the presence of an analyte. Benzoxazole derivatives containing a hydroxyl group ortho to the oxazole ring, such as 2-(2'-hydroxyphenyl)benzoxazole (HPBO), are classic examples of ESIPT-capable fluorophores. [3]Upon photoexcitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the oxazole ring, leading to a large Stokes shift (a significant difference between the absorption and emission wavelengths). The presence of an analyte can interfere with this proton transfer, resulting in a change in the fluorescence spectrum, which can be ratiometric. For instance, a benzimidazole-derived fluorescent sensor exhibits an ESIPT emission at 542 nm, which is quenched upon binding to Cu²⁺ and Zn²⁺ due to the inhibition of ESIPT. [4]

Caption: Excited-State Intramolecular Proton Transfer (ESIPT).

Synthesis of Benzoxazole-Based Chemosensors: A Practical Guide

The synthesis of benzoxazole derivatives is typically achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative, or with an aldehyde followed by oxidative cyclization. [5]One-pot multicomponent reactions are also gaining popularity due to their efficiency and environmental benefits. [2]

General Protocol for the Synthesis of 2-Substituted Benzoxazoles

This protocol describes a common method for synthesizing benzoxazole derivatives via the condensation of an o-aminophenol with a carboxylic acid.

Materials:

-

o-Aminophenol derivative

-

Carboxylic acid derivative

-

Polyphosphoric acid (PPA) or other dehydrating agent

-

High-boiling point solvent (e.g., o-dichlorobenzene)

-

Methanol or ethanol for recrystallization

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the o-aminophenol derivative (1 equivalent) and the carboxylic acid derivative (1-1.2 equivalents).

-

Add polyphosphoric acid (PPA) as both a solvent and a dehydrating agent. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.

-

Heat the reaction mixture to 180-220 °C with stirring for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.

-

Collect the crude product by filtration, wash it thoroughly with water, and dry it.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain the pure benzoxazole derivative.

Example Synthesis: 2-(2'-Hydroxyphenyl)benzoxazole (HPBO)

HPBO is a well-known benzoxazole derivative that exhibits ESIPT and is a useful building block for more complex chemosensors. [6] Procedure:

-

A mixture of 2-aminophenol (1 equivalent) and salicylic acid (1 equivalent) is heated in the presence of polyphosphoric acid at 200-220 °C for 4 hours.

-

The reaction mixture is then cooled and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and then with a 5% sodium bicarbonate solution to remove any unreacted salicylic acid.

-

The crude product is then recrystallized from ethanol to yield pure 2-(2'-hydroxyphenyl)benzoxazole.

Protocols for Characterization and Application

Once a benzoxazole-based chemosensor has been synthesized, a series of experiments are necessary to characterize its sensing properties and validate its application.

Protocol 1: Fluorescence Titration

This protocol is used to determine the binding affinity and stoichiometry of the sensor-analyte interaction.

Materials:

-

Stock solution of the benzoxazole chemosensor in a suitable solvent (e.g., DMSO, acetonitrile, or a buffer solution).

-

Stock solution of the analyte of interest.

-

Spectrofluorometer.

-

Quartz cuvettes.

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the chemosensor and varying concentrations of the analyte. It is crucial to keep the total volume and the concentration of the sensor constant across all samples.

-

For each solution, record the fluorescence emission spectrum at a fixed excitation wavelength. The excitation wavelength should be at the absorption maximum of the sensor.

-

Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

Protocol 2: Determination of the Detection Limit (LOD)

The limit of detection is the lowest concentration of an analyte that can be reliably detected by the chemosensor.

Procedure:

-

Record the fluorescence spectrum of the chemosensor in the absence of the analyte multiple times (at least 10 times) to determine the standard deviation of the blank signal (σ).

-

Perform a fluorescence titration with very low concentrations of the analyte in the linear range of the sensor's response.

-

Plot the fluorescence intensity versus the analyte concentration and determine the slope (m) of the linear portion of the curve.

-

The detection limit is calculated using the formula: LOD = 3σ / m . [7]

Protocol 3: Job's Plot for Stoichiometry Determination

Job's plot, or the method of continuous variation, is a graphical method to determine the stoichiometry of a binding event. [8] Procedure:

-

Prepare a series of solutions where the total molar concentration of the sensor and the analyte is kept constant, but their mole fractions are varied. For example, if the total concentration is 10 µM, you would prepare solutions with [Sensor] + [Analyte] = 10 µM, with the mole fraction of the sensor ranging from 0 to 1.

-

For each solution, measure the fluorescence intensity at the emission maximum.

-

Plot the change in fluorescence intensity (ΔF) against the mole fraction of the sensor.

-

The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.33 indicates a 1:2 (sensor:analyte) stoichiometry. [9]

Protocol 4: Live Cell Imaging

Benzoxazole-based chemosensors can be used to visualize and quantify analytes within living cells.

Materials:

-

Cell culture medium and supplements.

-

Cells of interest cultured on glass-bottom dishes or coverslips.

-

Stock solution of the benzoxazole chemosensor.

-

Fluorescence microscope equipped with appropriate filters and a camera.

Procedure:

-

Grow the cells to the desired confluency.

-

Incubate the cells with a solution of the benzoxazole chemosensor in cell culture medium for a specific period (e.g., 30 minutes). The optimal concentration and incubation time should be determined empirically to maximize signal and minimize cytotoxicity.

-

Wash the cells with fresh medium or a suitable buffer to remove any excess, unbound sensor.

-

If investigating the response to an analyte, treat the cells with the analyte of interest before or after loading with the sensor.

-

Image the cells using a fluorescence microscope. Capture images in the appropriate channels for the sensor's fluorescence.

-

Analyze the images to quantify the fluorescence intensity in different cellular compartments or in response to different treatments.

Data Presentation: A Comparative Overview

To facilitate the selection of an appropriate benzoxazole-based chemosensor for a specific application, the following table summarizes the key performance characteristics of several reported examples.

| Chemosensor | Analyte | Sensing Mechanism | Detection Limit | Solvent System | Reference |

| Benzoxazole-macrocycle | Zn²⁺, Cd²⁺ | PET, CHEF | Not reported | Acetonitrile-water | [1] |

| BBMP (Benzimidazole-based) | Cu²⁺ | ESIPT (Turn-off) | 0.16 µM | THF-water | [4] |

| BBMP (Benzimidazole-based) | Zn²⁺ | ESIPT (Ratiometric) | 0.1 µM | THF-water | [4] |

| BPMP | Al³⁺ | ESIPT | 13 nM | DMSO-water | [10] |

| OPMP | Zn²⁺ | CHEF | 38 nM | DMSO-water | [10] |

| OPMP-Zn²⁺ complex | PO₄³⁻ | Turn-off | 48 nM | DMSO-water | [10] |

Conclusion: A Bright Future for Benzoxazole Chemosensors

Benzoxazole derivatives represent a powerful and versatile class of fluorescent chemosensors with broad applicability in environmental monitoring, clinical diagnostics, and cell biology. Their tunable photophysical properties, coupled with well-established synthetic methodologies, allow for the rational design of sensors with high sensitivity and selectivity for a diverse range of analytes. The detailed protocols provided in this guide are intended to empower researchers to synthesize, characterize, and apply these remarkable molecules in their own investigations. As our understanding of molecular recognition and photophysics continues to grow, the future for benzoxazole-based chemosensors is undoubtedly bright, with the promise of even more sophisticated and impactful sensing technologies on the horizon.

References

-

Di Paolo, D., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. MDPI. [Link]

-

Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

-

Gomes, L., et al. (2022). A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn and Cd. ResearchGate. [Link]

-

Zhu, W.-Y., et al. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solutions. Royal Society of Chemistry. [Link]

-

Patil, V., et al. (2018). Environment-sensitive benzoxazole based fluorescein derivatives: Synthesis and application to the design of ON–OFF fluorescent chemosensors for microenvironment. ResearchGate. [Link]

-

Ghorai, M., et al. (2021). An Off‐On‐Off Benzoxazole‐Based Fluorosensor for Relay Detection of Al Ions and Explosive Nitroaromatic Compounds. ResearchGate. [Link]

-

Mondal, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

-

Klymchenko, A. S. (2017). The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. Angewandte Chemie International Edition. [Link]

-

Taki, M., et al. (2004). Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and Its Application in Two-Photon Microscopy. Journal of the American Chemical Society. [Link]

-

Resch-Genger, U., et al. (2008). Quantum yields of fluorescence standards. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

-

Bîcu, E., et al. (2015). Ratiometric sensing of Zn2+ with a new benzothiazole-based fluorescent sensor and living cell imaging. Analyst. [Link]

-

Kim, H. J., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. MDPI. [Link]

-

Kim, H. N., et al. (2008). 2-(2′-Hydroxyphenyl)benzoxazole-Containing Two-Photon-Absorbing Chromophores as Sensors for Zinc and Hydroxide Ions. Chemistry of Materials. [Link]

-

National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. NIST. [Link]

-

Royal Society of Chemistry. (n.d.). Determination of the binding stoichiometry. RSC Publishing. [Link]

-

D'Auria, M., et al. (2019). A Rare Natural Benzo[k,l]xanthene as a Turn-Off Fluorescent Sensor for Cu2+ Ion. MDPI. [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

-

ResearchGate. (n.d.). Job's plot for the determination of the binding stoichiometry. ResearchGate. [Link]

-

Kojić, M., et al. (2022). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW BENZOXAZOLES AS pH SENSORS. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

-

ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

-

National Institutes of Health. (2014). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC. [Link]

-

Royal Society of Chemistry. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(ii)-selective turn-off and Zn(ii). RSC Publishing. [Link]

-

The Royal Society of Chemistry. (n.d.). The detection limit was determined from the fluorescence titration data based on a reported method. RSC Publishing. [Link]

-

CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

-

National Institutes of Health. (2018). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. PMC. [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

-

National Institutes of Health. (2024). Development of Highly Sensitive Fluorescent Sensors for Separation-Free Detection and Quantitation Systems of Pepsin Enzyme Applying a Structure-Guided Approach. PMC. [Link]

-

UltraScan Resources. (2024). Fluorescence Binding Titration Experimenti Design. UltraScan Resources. [Link]

-

Chemistry LibreTexts. (2022). 8.2: Background. Chemistry LibreTexts. [Link]

-

MDPI. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [Link]

-

ResearchGate. (2022). Fluorescence “Turn-Off” and Colorimetric Sensor for Fe 2+ , Fe 3+ , and Cu 2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. ResearchGate. [Link]

-

ResearchGate. (2023). (PDF) Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. ResearchGate. [Link]

-

Li, X. (2013). Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Angewandte Chemie International Edition. [Link]

-

OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

ResearchGate. (n.d.). Fig. S10 Plot for the determination of limit of detection (LOD) for CO. ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorescence titration experiment (a) and binding constant from the. ResearchGate. [Link]

-

ACS Publications. (2024). Molecular Spies in Action: Genetically Encoded Fluorescent Biosensors Light up Cellular Signals. ACS Publications. [Link]

-

ResearchGate. (2004). Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and Its Application in Two-Photon Microscopy. ResearchGate. [Link]

-

National Institutes of Health. (2017). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. PMC. [Link]

-

MDPI. (n.d.). A Highly Selective and Sensitive Fluorescent Turn-Off Probe for Cu 2+ Based on a Guanidine Derivative. MDPI. [Link]

- Google Patents. (n.d.). Synthesis method of benzoxazole compound.

-

AWS. (n.d.). Emission Ratiometric Imaging of Intracellular Zinc: Design of a Benzoxazole Fluorescent Sensor and its Application in Two-Photon. AWS. [Link]

-

Advanced Journal of Chemistry-Section A. (2023). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. [Link]

-

MDPI. (2022). Rational Design of Ratiometric Fluorescent Probe for Zn 2+ Imaging under Oxidative Stress in Cells. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. static.horiba.com [static.horiba.com]

Mastering the Light: A Detailed Guide to the Methodology for Quantum Yield Calculation of Fluorescent Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quantum Yield in Fluorescence Applications

The fluorescence quantum yield (ΦF) is a fundamental photophysical property that quantifies the efficiency of a fluorescent molecule's ability to convert absorbed light into emitted light.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.[1] Conversely, a quantum yield of 0 indicates that the absorbed energy is entirely dissipated through non-radiative pathways.

In the realms of biomedical research, drug discovery, and materials science, the quantum yield of a fluorescent compound is a critical parameter. It directly impacts the sensitivity of fluorescent assays, the brightness of imaging probes, and the performance of organic light-emitting diodes (OLEDs). For instance, in drug development, high quantum yield fluorophores are essential for developing robust high-throughput screening (HTS) assays and sensitive cellular imaging probes. Therefore, the accurate determination of quantum yield is paramount for the characterization and selection of fluorescent compounds for specific applications.

This application note provides a comprehensive guide to the methodology for calculating the fluorescence quantum yield of fluorescent compounds, with a focus on the widely adopted relative or comparative method. We will delve into the theoretical underpinnings, provide a detailed step-by-step protocol, discuss the critical aspects of experimental design, and offer insights into data analysis and interpretation to ensure the generation of reliable and reproducible results.

Theoretical Foundation: The Principle of the Relative Quantum Yield Method

The most common and accessible method for determining the fluorescence quantum yield is the relative method, first introduced by Parker and Rees.[3] This technique involves comparing the fluorescence properties of an unknown sample (the "test" compound) to a well-characterized fluorescent molecule with a known quantum yield (the "standard").[3][4]

The underlying principle of the relative method is that if the standard and test samples have the same absorbance at the same excitation wavelength in the same solvent, they will absorb the same number of photons.[4] Under these conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [2][5]

Where:

-

ΦX is the fluorescence quantum yield of the test sample.

-

ΦST is the fluorescence quantum yield of the standard sample.

-

GradX and GradST are the gradients (slopes) from the plot of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.[2][5]

-

ηX and ηST are the refractive indices of the solvents used for the test and standard samples, respectively.[2][5]

The use of a gradient from a series of concentrations helps to mitigate errors arising from inner filter effects and ensures a more accurate determination of the quantum yield.[2]

Experimental Workflow for Relative Quantum Yield Determination

The following diagram illustrates the key steps involved in the relative quantum yield measurement process.

Figure 1. Experimental workflow for relative quantum yield determination.

Detailed Application Protocol

This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of a test compound using the relative method.

Materials and Equipment

-

Spectrofluorometer with spectral correction capabilities

-

UV-Vis spectrophotometer

-

Quartz cuvettes (10 mm path length)[5]

-

Volumetric flasks and pipettes for accurate dilutions

-

High-purity solvents (spectroscopic grade)[4]

-

Fluorescence quantum yield standard

-

Test compound

Step 1: Selection of a Suitable Quantum Yield Standard

The choice of the standard is crucial for an accurate quantum yield determination. The ideal standard should exhibit the following characteristics:

-

Known and reliable quantum yield: The ΦST value should be well-documented in the literature.

-

Spectral overlap: The absorption spectrum of the standard should overlap with that of the test compound to allow for excitation at the same wavelength.[5] The emission spectrum of the standard should also be in a similar region to the test sample to minimize wavelength-dependent biases in the detector response.[6]

-

Photochemical stability: The standard should be stable under the experimental conditions and not undergo photobleaching.

-

Solubility: The standard should be soluble in the same solvent as the test compound, if possible. If different solvents are used, their refractive indices must be known.[7]

Table 1: Common Fluorescence Quantum Yield Standards [6][8]

| Standard | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦST) |

| Quinine Sulfate | 0.1 M H2SO4 | 350 | 450 | 0.58 |

| Fluorescein | 0.1 M NaOH | 496 | 521 | 0.95 |

| Rhodamine 6G | Ethanol | 488 | 525 | 0.95 |

| Rhodamine B | Water | 514 | 572 | 0.31 |

| Cresyl Violet | Methanol | 580 | 620 | 0.53 |

| POPOP | Cyclohexane | 300 | 420 | 0.97 |

Step 2: Sample Preparation

-

Solvent Selection: Use spectroscopic grade solvents to minimize background fluorescence and absorption.[4] If possible, use the same solvent for both the standard and the test compound.

-

Stock Solution Preparation: Prepare concentrated stock solutions of both the standard and the test compound in the chosen solvent. Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions for both the standard and the test compound from their respective stock solutions. The concentrations should be adjusted to yield absorbance values in the range of 0.01 to 0.1 at the chosen excitation wavelength.[4][5] This is critical to avoid the inner filter effect, where at higher concentrations, the emitted fluorescence is reabsorbed by other molecules in the solution, leading to an underestimation of the quantum yield.[5]

Step 3: Absorbance Measurements

-

Record the UV-Vis absorption spectra for all the prepared solutions (standard and test) and the pure solvent (as a blank).

-

Determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The λex should be a wavelength where both the standard and the test compound absorb light.

Step 4: Fluorescence Measurements

-

Set the excitation wavelength on the spectrofluorometer to the same λex used for the absorbance measurements.

-